Chiral Center Introduction: 4-(Benzo[b]thiophen-3-yl)butan-2-amine vs. 4-(Benzo[b]thiophen-3-yl)butan-1-amine
The butan-2-amine side chain of the target compound contains a stereocenter at C-2 (the carbon bearing the amine), yielding a racemic mixture of (R)- and (S)-enantiomers unless an enantioselective synthesis or chiral resolution step is employed. In contrast, the positional isomer 4-(benzo[b]thiophen-3-yl)butan-1-amine (CAS 1338950-74-5) bears the primary amine at a terminal, non-chiral carbon and is inherently achiral . This structural distinction is reflected in the Undefined Atom Stereocenter Count: 1 for the target compound versus 0 for the 1-amine isomer [1].
| Evidence Dimension | Undefined Atom Stereocenter Count (PubChem computed descriptor) |
|---|---|
| Target Compound Data | 1 undefined stereocenter (racemic at C-2 of butan-2-amine chain) |
| Comparator Or Baseline | 4-(Benzo[b]thiophen-3-yl)butan-1-amine: 0 undefined stereocenters (achiral) |
| Quantified Difference | 1 vs. 0 undefined stereocenters; target compound requires enantiomeric specification for bioassays and requires chiral chromatography for single-enantiomer isolation, whereas the comparator does not |
| Conditions | PubChem computed stereochemistry descriptors (Cactvs 3.4.8.18); confirmed by SMILES inspection |
Why This Matters
The presence of a chiral center means that procurement of the racemate versus a single enantiomer will dictate downstream biological activity and analytical method requirements, making this a critical specification for SAR studies.
- [1] PubChem. Compound Summary for CID 63737385: 4-(1-Benzothiophen-3-yl)butan-2-amine. Computed Properties: Undefined Atom Stereocenter Count. NCBI. Accessed May 2026. View Source
